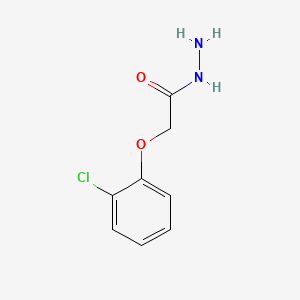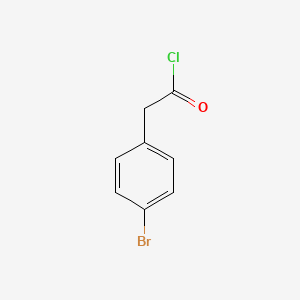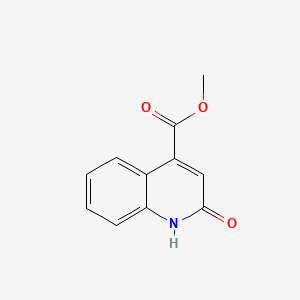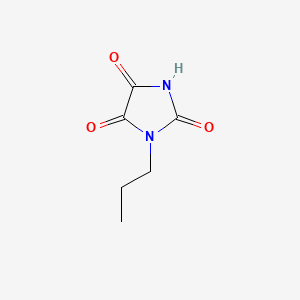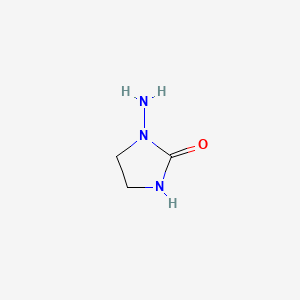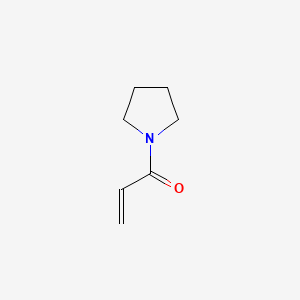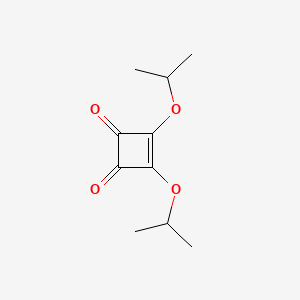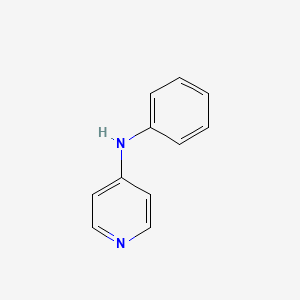
4-フェニルアミノピリジン
概要
説明
N-Phenylpyridin-4-amine: is a heterocyclic organic compound with the molecular formula C11H10N2 . It is characterized by a pyridine ring substituted with a phenyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
科学的研究の応用
N-Phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of biological systems and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
Target of Action
N-Phenylpyridin-4-amine is a small cationic molecule . These transporters are the primary targets of antidepressants and psychostimulants that inhibit monoamine transport and enhance neurotransmitter levels in the synaptic space .
Mode of Action
Drugs typically change the function of a biological target when they bind to the target, a process known as drug–target interaction (dti) . The binding can be specific and reversible or irreversible . A drug’s affinity and activity are determined by its chemical structure .
Biochemical Pathways
It’s known that polyamines, which are similar to n-phenylpyridin-4-amine, are required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Pharmacokinetics
The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .
Result of Action
It’s known that similar molecules, such as polyamines, are required for cellular proliferation . Agmatine, a biogenic amine, is able to arrest proliferation in cell lines by depleting intracellular polyamine levels .
Action Environment
It’s known that both the overall environment and the actual environment of how a child is raised can influence an individual’s behavior . Similarly, the environment could potentially influence the action of N-Phenylpyridin-4-amine.
生化学分析
Biochemical Properties
N-Phenylpyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and endogenous compounds. The inhibition of CYP1A2 by N-Phenylpyridin-4-amine can lead to altered metabolic rates of these compounds, impacting their efficacy and toxicity.
Cellular Effects
N-Phenylpyridin-4-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, N-Phenylpyridin-4-amine has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N-Phenylpyridin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to CYP1A2 results in the inhibition of this enzyme’s activity . This binding interaction is facilitated by the structural compatibility between N-Phenylpyridin-4-amine and the active site of CYP1A2. Additionally, N-Phenylpyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of N-Phenylpyridin-4-amine can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to N-Phenylpyridin-4-amine can lead to gradual changes in cellular metabolism and gene expression . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time[4][4].
Dosage Effects in Animal Models
The effects of N-Phenylpyridin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects . For example, high doses of N-Phenylpyridin-4-amine have been associated with hepatotoxicity and other adverse effects in animal studies . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of N-Phenylpyridin-4-amine.
Metabolic Pathways
N-Phenylpyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by CYP1A2, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of N-Phenylpyridin-4-amine, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of N-Phenylpyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with certain membrane transporters that facilitate its uptake and distribution within cells . Additionally, its binding to plasma proteins can influence its distribution and bioavailability in tissues .
Subcellular Localization
N-Phenylpyridin-4-amine exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localization patterns can influence its activity and function within the cell, affecting its overall biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
N-Phenylpyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with aniline in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. Another method involves the palladium-catalyzed cross-coupling of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura conditions .
Industrial Production Methods
In industrial settings, the production of N-Phenylpyridin-4-amine often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Phenylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: Reduction reactions can convert it to .
Substitution: It can participate in substitution reactions, where the phenyl or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylpyridine-4-imine , while reduction can produce various N-phenylpyridin-4-amine derivatives .
類似化合物との比較
N-Phenylpyridin-4-amine can be compared with other similar compounds such as:
- 4-Anilinopyridine
- N-Phenylpyridine-4-imine
- N-Phenylpyridin-3-amine
These compounds share structural similarities but differ in their specific functional groups and reactivity. N-Phenylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQSRQLSDPYGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177509 | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22961-45-1 | |
| Record name | N-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22961-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenyl-4-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH8VL8DN9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have any studies explored the potential applications of N-Phenylpyridin-4-amine and its derivatives?
A2: While the provided research papers [, ] primarily focus on the structural characterization of N-Phenylpyridin-4-amine and a specific derivative, they don't delve into specific applications. The structural information obtained from these studies, particularly the conformation and potential for isomerism, can be valuable for future research exploring potential applications in areas like material science or medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
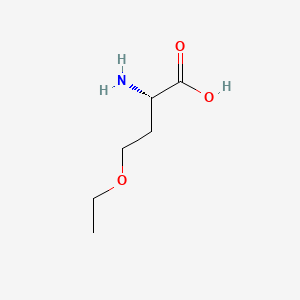
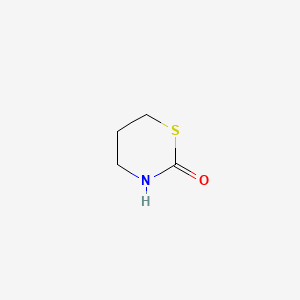
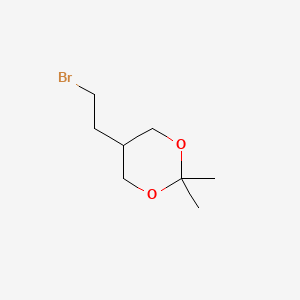
![[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1265981.png)
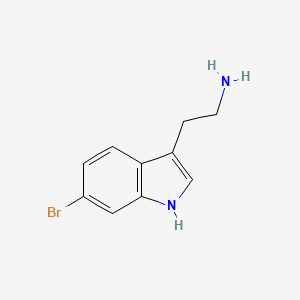

![ethyl 2-chloro-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B1265987.png)
